
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol side chain at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridin-3-yl derivatives.
Chiral Amino Alcohol Formation: The key step involves the introduction of the chiral amino alcohol moiety. This can be achieved through asymmetric reduction or chiral resolution techniques.
Final Product Isolation: The final product is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The process is optimized for yield, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the pyridine ring or the amino alcohol side chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pyridine ring may also participate in π-π stacking interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-1-(6-methylpyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-1-(3-pyridyl)ethanol: A similar compound without the methyl substitution, which may exhibit different reactivity and applications.
6-Methylpyridin-3-amine: A simpler derivative that lacks the amino alcohol side chain.
Uniqueness
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both an amino group and an alcohol group, which provide versatility in chemical reactions and potential biological activities. The methyl substitution on the pyridine ring also contributes to its distinct properties compared to other pyridine derivatives.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m1/s1 |
Clave InChI |
ZAODMRKKIMBZKH-MRVPVSSYSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)[C@@H](CN)O |
SMILES canónico |
CC1=NC=C(C=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


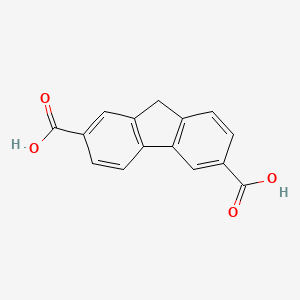
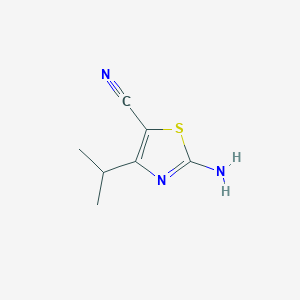
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
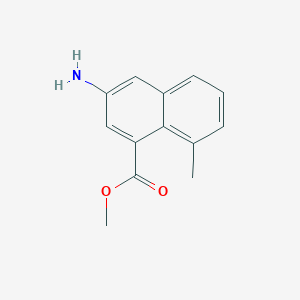
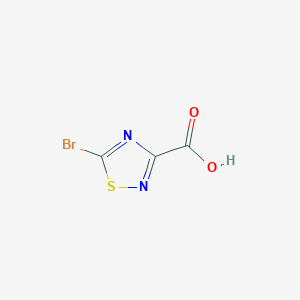
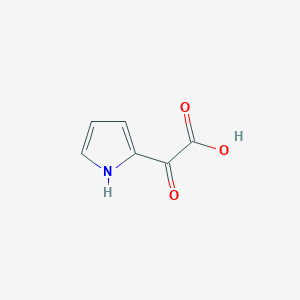
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
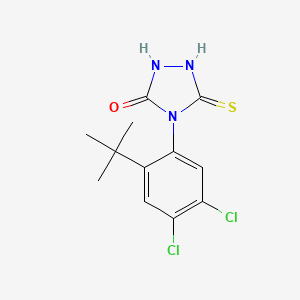
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
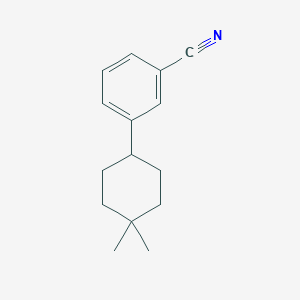
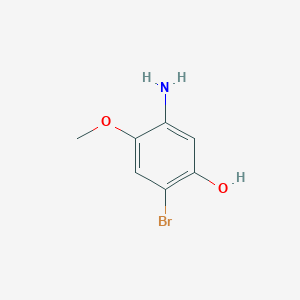

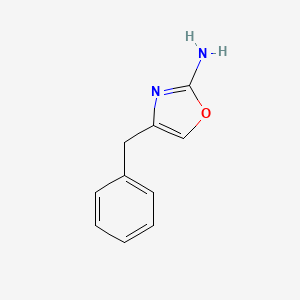
![7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12839650.png)
